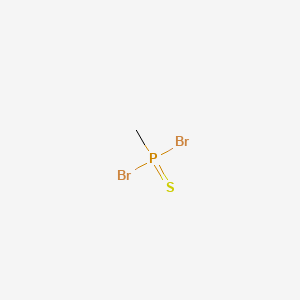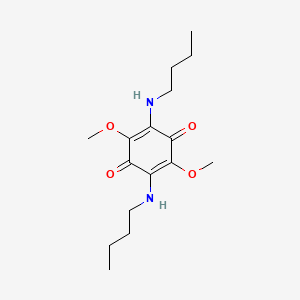
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions This particular compound is notable for its two butylamino groups and two methoxy groups attached to the cyclohexa-diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor quinone with butylamine under controlled conditions. One common method involves the use of p-benzoquinone as the starting material. The reaction proceeds through a nucleophilic substitution mechanism where the butylamine displaces the hydrogen atoms on the quinone ring, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), to facilitate the displacement of existing functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex quinone structures, while reduction typically produces hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Quinones, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to undergo redox reactions makes it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable quinone structure.
Mecanismo De Acción
The mechanism by which 2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves its redox properties. Quinones can undergo reversible oxidation and reduction, which allows them to participate in electron transfer reactions. This redox cycling can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s molecular targets include enzymes involved in cellular respiration and other redox-sensitive pathways. By modulating these pathways, the compound can influence various biological processes, including cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(dimethylamino)-1,4-benzoquinone: Similar structure but with dimethylamino groups instead of butylamino groups.
2,5-Bis(alkylamino)-1,4-benzoquinones: A broader class of compounds with varying alkylamino groups.
2,5-Bis(1-methylethyl)-pyrazine: A pyrazine derivative with antimicrobial properties.
Uniqueness
2,5-Bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butylamino groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes. Additionally, the methoxy groups contribute to its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
7180-85-0 |
|---|---|
Fórmula molecular |
C16H26N2O4 |
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
2,5-bis(butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-5-7-9-17-11-13(19)16(22-4)12(18-10-8-6-2)14(20)15(11)21-3/h17-18H,5-10H2,1-4H3 |
Clave InChI |
YRFSTFPJSJKGJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



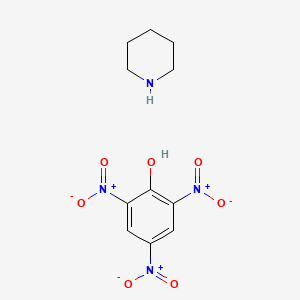
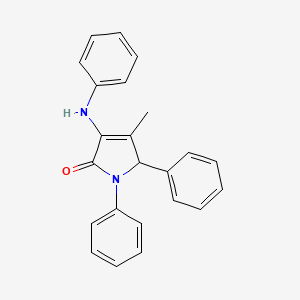

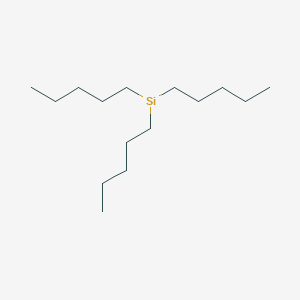

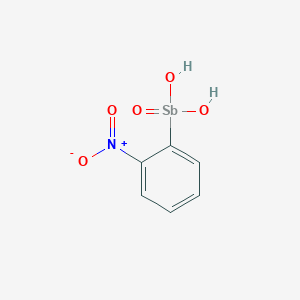
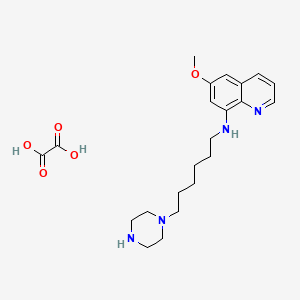
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
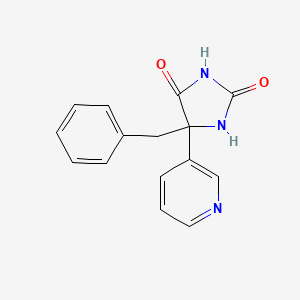
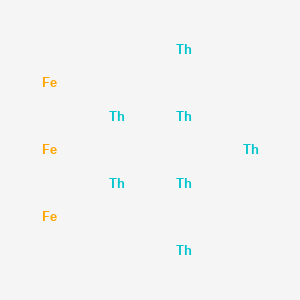
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
